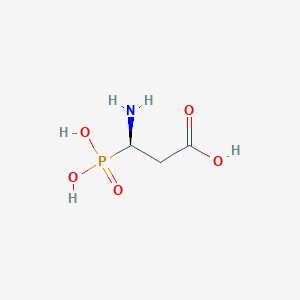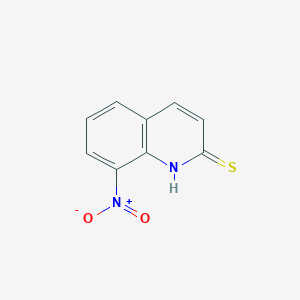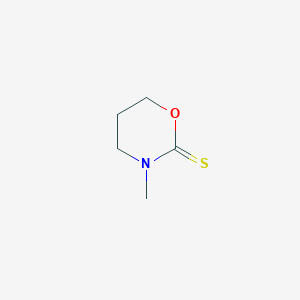![molecular formula C17H22N2O3 B14405567 2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one](/img/structure/B14405567.png)
2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(Ethoxyamino)butylidene]-5-(pyridin-3-yl)cyclohexane-1,3-dione is an organic compound with a complex structure consisting of 27 hydrogen atoms, 17 carbon atoms, 1 nitrogen atom, and 3 oxygen atoms . This compound is notable for its unique arrangement of functional groups, which include an ethoxyamino group, a pyridinyl group, and a cyclohexane-1,3-dione core.
準備方法
The synthesis of 2-[1-(Ethoxyamino)butylidene]-5-(pyridin-3-yl)cyclohexane-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of an ethoxyamine derivative with a butylidene precursor, followed by cyclization to form the cyclohexane-1,3-dione ring. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity .
化学反応の分析
2-[1-(Ethoxyamino)butylidene]-5-(pyridin-3-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
科学的研究の応用
2-[1-(Ethoxyamino)butylidene]-5-(pyridin-3-yl)cyclohexane-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[1-(Ethoxyamino)butylidene]-5-(pyridin-3-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The ethoxyamino group can form hydrogen bonds with biological molecules, while the pyridinyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
2-[1-(Ethoxyamino)butylidene]-5-(pyridin-3-yl)cyclohexane-1,3-dione can be compared with similar compounds such as:
2-[1-(Ethoxyamino)butylidene]-5-[(3R)-thian-3-yl]cyclohexane-1,3-dione: This compound has a thianyl group instead of a pyridinyl group, which may alter its chemical and biological properties.
2-[1-(Ethoxyamino)butylidene]-5-[(3R)-oxolan-3-yl]cyclohexane-1,3-dione: The presence of an oxolan group in place of the pyridinyl group can lead to different reactivity and applications.
特性
分子式 |
C17H22N2O3 |
|---|---|
分子量 |
302.37 g/mol |
IUPAC名 |
2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C17H22N2O3/c1-3-6-14(19-22-4-2)17-15(20)9-13(10-16(17)21)12-7-5-8-18-11-12/h5,7-8,11,13,20H,3-4,6,9-10H2,1-2H3/b19-14+ |
InChIキー |
XEAIRGYHKZGEAK-XMHGGMMESA-N |
異性体SMILES |
CCC/C(=N\OCC)/C1=C(CC(CC1=O)C2=CN=CC=C2)O |
正規SMILES |
CCCC(=NOCC)C1=C(CC(CC1=O)C2=CN=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl]piperidine](/img/structure/B14405489.png)
![1-[5-(Morpholin-4-yl)-4-phenylthiophen-2-yl]ethan-1-one](/img/structure/B14405494.png)

![1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14405502.png)


![6-Chloro[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B14405515.png)
![3,5-Dibromo-4-chloro-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14405516.png)


![2-[(Thiophen-2-yl)methyl]-4H-1,3,4-thiadiazin-5(6H)-one](/img/structure/B14405547.png)


